molecular formula C26H22N4O B11039614 6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11039614
M. Wt: 406.5 g/mol
InChI Key: XJIDGSAGJNKPMU-UHFFFAOYSA-N
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Description

6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional phenyl and naphthyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in more saturated compounds .

Scientific Research Applications

6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of structural features, including the presence of both phenyl and naphthyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

6-(2-methylphenyl)-9-naphthalen-1-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C26H22N4O/c1-16-7-2-4-10-19(16)18-13-22-24(23(31)14-18)25(30-26(29-22)27-15-28-30)21-12-6-9-17-8-3-5-11-20(17)21/h2-12,15,18,25H,13-14H2,1H3,(H,27,28,29)

InChI Key

XJIDGSAGJNKPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC6=CC=CC=C65)C(=O)C2

Origin of Product

United States

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